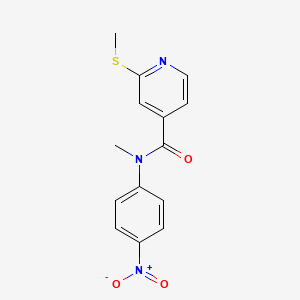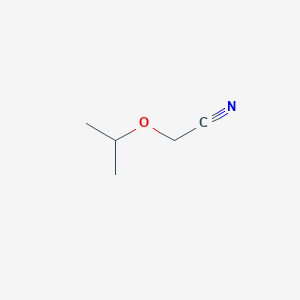![molecular formula C16H23N3O3S B2689621 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide CAS No. 1252862-26-2](/img/structure/B2689621.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize this compound, researchers typically start with the thienopyrimidine core. Key intermediates such as 3-butylthieno[3,2-d]pyrimidine-2,4-dione are crucial. The preparation often involves:
Alkylation reactions to introduce the butyl group.
Subsequent condensation reactions to form the pyrimidine ring. Reaction conditions generally include the use of organic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial-scale production mirrors the synthetic routes but with optimizations for yield and purity. Large-scale reactions might use automated continuous flow reactors to ensure consistency. Catalysts and protective groups are often employed to streamline the synthesis and reduce impurities.
化学反応の分析
Types of Reactions:
Oxidation: It can undergo oxidation reactions at the dioxo groups, forming sulfoxides or sulfones under strong oxidizing conditions (e.g., m-chloroperbenzoic acid).
Reduction: Reduction can occur at the carbonyl groups to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atoms in the pyrimidine ring can undergo substitution reactions, particularly nucleophilic substitutions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: DMF, DMSO, THF (tetrahydrofuran)
Major Products Formed: The primary products are derivatives of the original compound with modifications at the thienopyrimidine or acetamide groups. For instance, oxidation may lead to sulfoxide derivatives, while reduction could yield alcohol intermediates.
科学的研究の応用
Chemistry: Utilized as a building block for synthesizing other heterocyclic compounds.
Biology: Its unique structure lends itself to use in enzyme inhibition studies and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Applied in the development of new materials with specialized properties such as conductive polymers.
作用機序
The compound operates by interacting with specific molecular targets, typically proteins or enzymes.
Molecular Targets and Pathways Involved:
Inhibits particular enzyme activity by binding to the active sites, potentially disrupting metabolic pathways or signaling cascades.
The exact mechanism depends on the biological context but often involves the formation of stable complexes with target proteins.
類似化合物との比較
3-butylthieno[3,2-d]pyrimidine-2,4-dione
N,N-diethyl-2-thienylacetamide
特性
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-7-9-18-15(21)14-12(8-10-23-14)19(16(18)22)11-13(20)17(5-2)6-3/h8,10H,4-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABMSPQCNNJUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2689538.png)
![3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2689542.png)

![2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride](/img/structure/B2689544.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2689545.png)

![3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2689548.png)

![4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2689551.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B2689556.png)


![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)
